2-(2-(Ethylthio)thiazol-4-yl)acetic acid

描述

Overview of Thiazole (B1198619) Heterocyclic Systems in Chemical and Biological Research

Thiazole, a five-membered heterocyclic compound featuring a sulfur and a nitrogen atom, is a cornerstone scaffold in medicinal and chemical research. nih.govevitachem.com The aromaticity of the thiazole ring, arising from the delocalization of pi electrons, confers it with stability and a variety of reactive positions suitable for chemical modification. nih.gov This versatility has made thiazole and its derivatives a subject of intense scientific interest.

Thiazole-containing compounds are recognized for a vast spectrum of biological activities. researchgate.net The unique arrangement of heteroatoms in the ring allows for diverse interactions with biological targets such as enzymes and receptors. Consequently, the thiazole moiety is a key component in numerous molecules investigated for potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and cardiovascular effects. researchgate.net The ability to modify the thiazole ring at various positions allows chemists to fine-tune the pharmacological properties of these molecules, making it a privileged structure in drug discovery programs. nih.gov

Historical Context and Evolution of Thiazole-Based Scaffolds in Academic Inquiry

The academic journey into thiazole chemistry has a rich history spanning over a century. A foundational moment was the discovery of the Hantzsch thiazole synthesis in 1887, a reaction between α-haloketones and thioamides that remains a fundamental method for constructing the thiazole ring. Following this, other key synthetic methods such as the Cook-Heilbron synthesis were developed, expanding the toolbox for chemists.

Initially, research focused on understanding the fundamental reactivity and properties of the thiazole nucleus. A significant milestone was the identification of a thiazole ring in thiamine (B1217682) (Vitamin B1), highlighting its importance in natural biological processes. Over the decades, academic inquiry has evolved from basic synthesis and characterization to the sophisticated design of complex thiazole-containing molecules. This evolution was driven by the discovery that the thiazole scaffold is present in a wide array of pharmacologically active agents. Modern research leverages advanced synthetic methodologies and computational tools to design and create novel thiazole derivatives with highly specific biological functions.

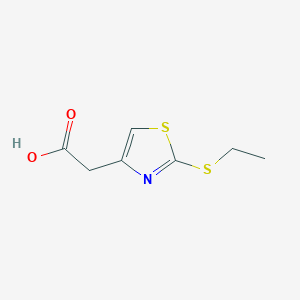

Structural Elucidation and Core Architectural Features of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid

This compound is a molecule that embodies the key features of substituted thiazoles. Its structure is defined by a central 1,3-thiazole ring. This core is substituted at two key positions:

At the C2 position: An ethylthio group (-S-CH₂CH₃) is attached. The sulfur atom of this substituent is distinct from the sulfur atom within the heterocyclic ring.

At the C4 position: An acetic acid group (-CH₂COOH) is present. This functional group introduces acidic properties to the molecule.

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 446827-11-8 |

| Molecular Formula | C₇H₉NO₂S₂ |

| Molecular Weight | 203.28 g/mol |

| Core Scaffold | 1,3-Thiazole |

| Substituent at C2 | Ethylthio Group |

| Substituent at C4 | Acetic Acid Group |

Rationale for Dedicated Academic Investigation into this compound and its Congeners

The dedicated academic investigation into this compound and its congeners (structurally similar molecules) is propelled by several key factors rooted in medicinal chemistry and drug discovery. The primary rationale is the exploration of this specific substitution pattern on the thiazole ring to develop new molecules with potential biological activity.

Research into related thiazole-4-acetic acid derivatives has revealed promising activities, including antimicrobial and cardiovascular effects. nih.govnih.gov The acetic acid moiety is a common feature in molecules designed to interact with certain biological targets, and its placement on the thiazole ring creates a specific spatial arrangement of functional groups.

Furthermore, the ethylthio group at the C2 position influences the molecule's lipophilicity and electronic properties, which can be critical for its pharmacokinetic profile and binding affinity to target proteins. A notable example of a structurally related thiazole compound is GW501516, a peroxisome proliferator-activated receptor delta (PPARδ) agonist, which features a more complex thioether-linked phenoxy acetic acid structure. wada-ama.org The investigation of simpler analogs like this compound allows researchers to systematically explore the structure-activity relationships (SAR) of this chemical class. By synthesizing and studying congeners with variations in the alkylthio group or modifications to the acetic acid side chain, researchers aim to identify key structural features required for specific biological effects and to optimize potency and selectivity for potential therapeutic targets.

Structure

3D Structure

属性

IUPAC Name |

2-(2-ethylsulfanyl-1,3-thiazol-4-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO2S2/c1-2-11-7-8-5(4-12-7)3-6(9)10/h4H,2-3H2,1H3,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDJBYSXEXOGUMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC(=CS1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Derivatization Studies of 2 2 Ethylthio Thiazol 4 Yl Acetic Acid

Reactions at the Carboxylic Acid Functionality

The acetic acid moiety provides a reliable handle for classical transformations, enabling the synthesis of esters, amides, and other acyl derivatives through well-established protocols.

Ester Formation and Transesterification

The carboxylic acid of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid can be readily converted to its corresponding esters. The most common method is the Fischer-Speier esterification, which involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. This equilibrium-driven process is typically performed using an excess of the alcohol to drive the reaction toward the ester product.

Alternatively, esterification can be achieved under milder conditions by first converting the carboxylic acid to a more reactive species, such as an acid chloride, and then treating it with an alcohol. For instance, ethyl 2-(2-(ethylthio)thiazol-4-yl)acetate can be synthesized from the parent acid. Studies on similarly structured compounds, like [2-(2-chloroalkanoyl)amino-thiazol-4-yl]acetic acid ethyl esters, demonstrate the accessibility of the ester functionality on the thiazole (B1198619) acetic acid scaffold. nih.gov

Transesterification, the process of converting one ester to another, is also a feasible transformation, although direct esterification from the carboxylic acid is generally more straightforward for this class of compounds.

Table 1: Illustrative Examples of Ester Formation

| Reactant | Reagent/Conditions | Product |

| This compound | Methanol (CH₃OH), H₂SO₄ (cat.), heat | Methyl 2-(2-(ethylthio)thiazol-4-yl)acetate |

| This compound | Ethanol (C₂H₅OH), H₂SO₄ (cat.), heat | Ethyl 2-(2-(ethylthio)thiazol-4-yl)acetate |

| This compound | Isopropanol ((CH₃)₂CHOH), H₂SO₄ (cat.), heat | Isopropyl 2-(2-(ethylthio)thiazol-4-yl)acetate |

Amide Bond Formation

Amide synthesis is a cornerstone of medicinal chemistry, and the carboxylic acid group of the title compound is amenable to a variety of coupling techniques. Direct reaction with an amine is generally inefficient and requires high temperatures. Therefore, the carboxylic acid is typically activated using a coupling reagent. organic-chemistry.orgyoutube.com

Common carbodiimide (B86325) reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are effective. fishersci.co.uk These reagents react with the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then readily attacked by a primary or secondary amine to yield the desired amide. fishersci.co.uk To improve yields and suppress side reactions, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) are often included. More modern reagents, such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), provide high yields under mild conditions. fishersci.co.uk This reaction's versatility allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships. researchgate.net

Table 2: Representative Amide Coupling Reactions

| Amine | Coupling Reagent/Conditions | Product |

| Benzylamine | EDC, HOBt, DMF | N-Benzyl-2-(2-(ethylthio)thiazol-4-yl)acetamide |

| Morpholine | HATU, DIPEA, CH₂Cl₂ | 4-(2-(2-(Ethylthio)thiazol-4-yl)acetyl)morpholine |

| Aniline | DCC, CH₂Cl₂ | 2-(2-(Ethylthio)thiazol-4-yl)-N-phenylacetamide |

Acid Halide Generation and Subsequent Transformations

For conversion into highly reactive intermediates, this compound can be transformed into its acid halide, most commonly the acid chloride. This is typically achieved by treatment with reagents such as thionyl chloride (SOCl₂) or oxalyl chloride. chemguide.co.uklibretexts.org The reaction with thionyl chloride is particularly convenient as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed. chemguide.co.uklibretexts.org

The resulting 2-(2-(ethylthio)thiazol-4-yl)acetyl chloride is a versatile intermediate. Due to its high reactivity, it can be converted into a wide range of other carboxylic acid derivatives, often under milder conditions than the parent acid. For example, it reacts readily with alcohols to form esters, with amines to form amides, and with carboxylate salts to form anhydrides. libretexts.org

Table 3: Acid Chloride Formation and Subsequent Reactions

| Reaction Stage | Reagent/Nucleophile | Product |

| 1. Acid Chloride Formation | Thionyl Chloride (SOCl₂) | 2-(2-(Ethylthio)thiazol-4-yl)acetyl chloride |

| 2. Subsequent Transformation | Ethanol (C₂H₅OH) | Ethyl 2-(2-(ethylthio)thiazol-4-yl)acetate |

| 2. Subsequent Transformation | Ammonia (NH₃) | 2-(2-(Ethylthio)thiazol-4-yl)acetamide |

Modifications and Reactions Involving the Thiazole Ring System

The aromatic thiazole ring possesses its own distinct reactivity profile, which is influenced by the existing substituents. The following sections discuss the theoretical potential for further derivatization directly on the heterocyclic core.

Electrophilic Aromatic Substitution Reactions (Theoretical Considerations)

The reactivity of the thiazole ring toward electrophiles is complex and resembles that of pyridine, being generally electron-deficient and thus deactivated compared to benzene. ias.ac.in However, substitution is possible, and the position of attack is dictated by the electronic properties of the ring and its substituents. In an unsubstituted thiazole, the C5 position is the most electron-rich and is the preferred site for electrophilic attack. pharmaguideline.com

In this compound, the ring is influenced by two groups:

2-(Ethylthio) group (-SEt): The sulfur atom can donate electron density to the ring via resonance, acting as an activating group. Electron-donating substituents at the C2 position are known to facilitate electrophilic attack at the C5 position, even under mild conditions. pharmaguideline.com

4-(Acetic acid) group (-CH₂COOH): This group is weakly deactivating due to the inductive effect of the carboxylic acid.

The activating effect of the 2-ethylthio group is expected to dominate, thereby directing incoming electrophiles preferentially to the C5 position. Standard electrophilic aromatic substitution reactions such as halogenation (with Br₂ or NBS), nitration (with HNO₃/H₂SO₄), and sulfonation could theoretically be achieved at this position. pharmaguideline.comslideshare.net

Table 4: Theoretical Electrophilic Aromatic Substitution Reactions

| Reaction Type | Electrophile/Reagents | Expected Major Product |

| Bromination | Br₂, FeBr₃ | 2-(5-Bromo-2-(ethylthio)thiazol-4-yl)acetic acid |

| Nitration | HNO₃, H₂SO₄ | 2-(2-(Ethylthio)-5-nitrothiazol-4-yl)acetic acid |

| Sulfonation | SO₃, H₂SO₄ | 4-(Carboxymethyl)-2-(ethylthio)thiazole-5-sulfonic acid |

| Friedel-Crafts Acylation | CH₃COCl, AlCl₃ | 2-(5-Acetyl-2-(ethylthio)thiazol-4-yl)acetic acid |

Nucleophilic Attack and Ring-Opening Potential (Theoretical Considerations)

The thiazole ring, particularly the C2 position, is inherently electron-deficient and thus susceptible to nucleophilic attack. pharmaguideline.comias.ac.in This reactivity is enhanced if the ring nitrogen is quaternized or if a good leaving group is present at the C2 position. pharmaguideline.com

In the case of this compound, the C2 position is occupied by an ethylthio group. While not a conventional leaving group like a halogen, displacement by very strong nucleophiles under forcing conditions could be possible.

A more plausible reaction involving nucleophiles is the deprotonation of the C2-proton in a related thiazole lacking the C2-substituent. Strong bases like organolithium reagents can remove the C2-proton, creating a nucleophilic center at C2 that can then react with various electrophiles. pharmaguideline.com However, in the title compound, this position is already substituted.

Ring-opening of the thiazole nucleus is also a possibility but typically requires harsh conditions, such as reduction with Raney Nickel, which can lead to desulfurization and ring cleavage. pharmaguideline.com For a stable, substituted thiazole like the one , such reactions are not common under standard synthetic conditions.

Reactivity of the Ethylthio Substituent

The reactivity of the ethylthio group is characterized by the nucleophilicity of the sulfur atom and the susceptibility of the C-S bond to cleavage. These characteristics allow for a range of chemical transformations.

The sulfur atom in the ethylthio group can be readily oxidized to form the corresponding sulfoxide (B87167) and sulfone. These reactions represent a common strategy to modify the electronic and steric properties of the molecule. The oxidation state of the sulfur can be controlled by the choice of oxidizing agent and the reaction conditions. nih.gov

Mild oxidizing agents or a stoichiometric amount of a stronger oxidant typically yield the sulfoxide, whereas more forceful conditions or an excess of the oxidant lead to the sulfone. nih.govorganic-chemistry.org Hydrogen peroxide, often in the presence of an acid catalyst like acetic acid, is a common reagent for these transformations. nih.govresearchgate.net Other oxidizing systems can also be employed. For instance, studies on related 2-(alkylthio)benzothiazole derivatives have demonstrated successful oxidation to the corresponding sulfonyl compounds using a mixture of potassium dichromate and concentrated sulfuric acid in glacial acetic acid. anjs.edu.iq This indicates that the sulfur atom in the 2-alkylthio-thiazole system is susceptible to oxidation without disrupting the core heterocyclic structure.

Below is a table summarizing a representative oxidation reaction on a related 2-alkylthio-benzothiazole compound.

| Starting Material | Reagents | Solvent | Product | Yield | Reference |

|---|---|---|---|---|---|

| 2-(Prop-2-yn-1-ylthio)benzo[d]thiazole | K2Cr2O7, H2SO4 | Glacial Acetic Acid | 2-(Prop-2-yn-1-ylsulfonyl)benzo[d]thiazole | 72% | anjs.edu.iq |

The C2 position of the thiazole ring is known to be susceptible to nucleophilic substitution. pharmaguideline.com This reactivity suggests that the ethylthio group in this compound could potentially be displaced by other nucleophiles, including thiols, in a thiol/thioether exchange reaction. This type of reaction, formally a nucleophilic substitution at the C2 carbon, would proceed via attack of an external thiolate anion, leading to the displacement of the ethylthiolate leaving group.

While direct studies of thiol/thioether exchange on this compound are not extensively documented, the principle is supported by related chemistry. For example, a reaction involving 2-((alkylthio)(aryl)methylene)malononitrile and a 1,2-aminothiol proceeds through a thiol-vinyl sulfide (B99878) exchange mechanism, demonstrating the feasibility of displacing an alkylthio group with another thiol under biocompatible conditions. nih.gov The general mechanism for thiol-thioester exchange, which involves the attack of a thiolate on a sulfur-bearing carbon, is a well-established process in dynamic covalent chemistry. harvard.edursc.org Given the electron-deficient character of the C2 carbon of the thiazole ring, it is a plausible site for such nucleophilic attack. pharmaguideline.com

This potential reactivity allows for the introduction of various other sulfur-containing functionalities onto the thiazole core, enabling the synthesis of a diverse library of analogs for further study. The efficiency of such an exchange would likely depend on the nucleophilicity of the incoming thiol and the stability of the ethylthiolate as a leaving group.

The complete removal of the ethylthio group via cleavage of the C(thiazole)-S bond or the S-C(ethyl) bond represents another important reactive pathway. Such cleavage reactions are valuable for either unmasking a 2-thiol functionality on the thiazole ring or for coupling the thiazole moiety with other chemical entities.

Several methodologies exist for the cleavage of C-S bonds in thioethers, which can be broadly categorized into metal-catalyzed and metal-free conditions.

Metal-Catalyzed Cleavage: Nickel-catalyzed cross-coupling reactions have been successfully employed for the C-S bond cleavage of 2-methylthiobenzo[d]thiazoles, allowing for the formation of a C-C bond by coupling with organoalane reagents. researchgate.net This demonstrates that the C2-S bond of the thiazole system can be activated by a transition metal catalyst.

Metal-Free Cleavage: Metal-free approaches offer alternative and often milder conditions for C-S bond cleavage. Reagents such as N-bromosuccinimide (NBS) have been used for the selective cleavage of C(sp³)–S bonds in various thioethers. organic-chemistry.org Other methods include the use of reagents like Selectfluor for the cleavage of β-alkylthio carbonyl compounds or a triphenylphosphine/1,2-diiodoethane system for the desulfurization of thiols to facilitate nucleophilic substitution. cas.cnresearchgate.net

The choice of method would depend on the desired outcome—whether it is to replace the ethyl group with another substituent or to remove the entire thioether moiety. The applicability of these methods highlights the versatility of the ethylthio group as both a functional handle and a potential leaving group.

The following table summarizes various methods applicable to the cleavage of C-S bonds in thioether systems analogous to the target compound.

| Reaction Type | Typical Reagents | Bond Cleaved | Outcome | Reference |

|---|---|---|---|---|

| Nickel-Catalyzed Cross-Coupling | Organoalane, Ni catalyst | C(thiazole)-S | C-C bond formation | researchgate.net |

| Halogen-Mediated Cleavage | N-Bromosuccinimide (NBS) | C(alkyl)-S | Formation of disulfides or bromides | organic-chemistry.org |

| Desulfurative Substitution | Ph3P / ICH2CH2I | C-S | Substitution with various nucleophiles | cas.cn |

Advanced Spectroscopic and Analytical Characterization in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled technique for determining the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

Proton NMR (¹H-NMR) is instrumental for identifying the number of distinct proton environments, their neighboring protons (spin-spin splitting), and their relative quantities (integration). For 2-(2-(Ethylthio)thiazol-4-yl)acetic acid, the ¹H-NMR spectrum is predicted to show characteristic signals corresponding to each part of the molecule's structure.

The ethylthio group (-S-CH₂-CH₃) would present as a quartet for the methylene (B1212753) protons (adjacent to a methyl group) and a triplet for the terminal methyl protons. The acetic acid moiety (-CH₂-COOH) would exhibit a singlet for the methylene protons, as they have no adjacent proton neighbors. The thiazole (B1198619) ring contains a single proton, which would appear as a singlet. The acidic proton of the carboxyl group (-COOH) is also expected to be a singlet, though its chemical shift can be broad and variable depending on the solvent and concentration.

Table 1: Predicted ¹H-NMR Spectral Data for this compound

| Functional Group | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

| -S-CH₂-CH₃ | ~1.3 | Triplet (t) | 3H |

| -S-CH₂ -CH₃ | ~3.1 | Quartet (q) | 2H |

| -CH₂ -COOH | ~3.8 | Singlet (s) | 2H |

| Thiazole-H | ~7.2 | Singlet (s) | 1H |

| -COOH | ~10-12 | Broad Singlet (br s) | 1H |

Carbon-13 NMR (¹³C-NMR) provides information on the carbon skeleton of a molecule. Each unique carbon atom in the structure gives a distinct signal, allowing for the confirmation of the total number of carbon atoms and their chemical environments.

For this compound, seven distinct signals are anticipated. The ethylthio group will produce two signals. The thiazole ring will account for three signals, two of which will be in the aromatic region, and one at a higher field corresponding to the carbon bearing the sulfur of the ethylthio group. The acetic acid side chain will contribute two signals: one for the methylene carbon and one for the carbonyl carbon at a significantly downfield shift.

Table 2: Predicted ¹³C-NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| -S-CH₂-CH₃ | ~14 |

| -S-CH₂ -CH₃ | ~28 |

| -CH₂ -COOH | ~35 |

| Thiazole-C 4 | ~115 |

| Thiazole-C 5 | ~145 |

| Thiazole-C 2 | ~165 |

| -C OOH | ~172 |

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguously assigning signals and confirming connectivity in complex structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation peak would be observed between the triplet of the ethyl group's methyl protons and the quartet of its methylene protons, confirming their adjacency.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It would be used to definitively assign each proton signal to its corresponding carbon signal in the ¹³C-NMR spectrum (e.g., linking the methylene proton singlet at ~3.8 ppm to the methylene carbon signal at ~35 ppm). hmdb.caosti.govhmdb.ca

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is crucial for piecing together the molecular framework. For instance, correlations would be expected from the methylene protons of the acetic acid group to the C4 and C5 carbons of the thiazole ring, as well as to the carbonyl carbon.

Vibrational and Electronic Spectroscopy

Vibrational and electronic spectroscopy techniques probe the functional groups and conjugated systems within a molecule, respectively, providing complementary information to NMR.

IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites molecular vibrations. Specific functional groups have characteristic absorption frequencies, making IR an excellent tool for functional group identification.

The IR spectrum of this compound is expected to show several key absorption bands. A very broad peak in the range of 2500-3300 cm⁻¹ would be characteristic of the O-H stretch of the carboxylic acid dimer. A strong, sharp absorption around 1700 cm⁻¹ would correspond to the C=O (carbonyl) stretching vibration. The spectrum would also feature C-H stretching vibrations just below 3000 cm⁻¹, and fingerprint region bands corresponding to the C=N and C=C stretching of the thiazole ring, as well as C-S bond vibrations.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Predicted Absorption Range (cm⁻¹) | Description |

| O-H (Carboxylic Acid) | 2500 - 3300 | Broad |

| C=O (Carboxylic Acid) | 1700 - 1725 | Strong, Sharp |

| C-H (Aliphatic) | 2850 - 2960 | Medium |

| C=N / C=C (Thiazole) | 1500 - 1650 | Medium |

| C-S | 600 - 800 | Weak to Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For the subject compound, this technique is crucial for confirming its molecular weight and providing structural insights through the analysis of its fragmentation patterns.

The molecular formula for this compound is C₇H₉NO₂S₂. This gives it a calculated molecular weight of approximately 203.28 g/mol . In a typical mass spectrometry experiment using a soft ionization technique like Electrospray Ionization (ESI), the compound would be expected to be observed as a protonated molecule, [M+H]⁺, at an m/z value of approximately 204.

Upon collisional activation (MS/MS), the molecular ion undergoes fragmentation, breaking at its weakest bonds. While specific experimental data for this exact compound is not publicly detailed, a theoretical fragmentation pattern can be predicted based on its chemical structure and established fragmentation rules for carboxylic acids and thioethers. chemguide.co.uklibretexts.org Key fragmentation pathways would likely include:

Loss of the carboxylic acid group: A prominent fragmentation would be the cleavage of the bond adjacent to the carbonyl group, resulting in the loss of the •COOH radical (45 Da), a common fragmentation for carboxylic acids. libretexts.org

Decarboxylation: Loss of carbon dioxide (CO₂) (44 Da) from the parent ion.

Cleavage of the ethyl group: Alpha-cleavage next to the external sulfur atom could lead to the loss of an ethyl radical (•C₂H₅) (29 Da).

Ring Fragmentation: The thiazole ring itself could undergo cleavage, leading to a series of smaller charged fragments characteristic of the heterocyclic core.

Table 1: Predicted Mass Spectrometry Fragments for this compound

| Ion | Predicted m/z | Description of Neutral Loss |

|---|---|---|

| [M+H]⁺ | 204 | Protonated molecular ion |

| [M+H - COOH]⁺ | 159 | Loss of the carboxylic acid group |

| [M+H - C₂H₅]⁺ | 175 | Loss of the ethyl group |

Chromatographic Techniques for Purity and Separation

Chromatography encompasses a set of laboratory techniques for the separation of mixtures. For the analysis of this compound, both high-performance liquid chromatography and thin-layer chromatography are invaluable for assessing purity, monitoring reaction progress, and isolating the compound.

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. A typical analysis for a moderately polar compound like this compound would employ a reverse-phase method. In reverse-phase HPLC, the stationary phase is nonpolar (e.g., C18-bonded silica), and the mobile phase is a polar solvent mixture.

The acidic nature of the compound necessitates the addition of an acid, such as formic acid, acetic acid, or phosphoric acid, to the mobile phase. deswater.com This suppresses the ionization of the carboxylic acid group, resulting in better peak shape and more reproducible retention times. Detection is commonly achieved using a UV detector, as the thiazole ring contains a chromophore that absorbs light in the UV spectrum, typically around 210-280 nm. deswater.comjchr.org

Table 3: Representative RP-HPLC Method for this compound Analysis

| Parameter | Condition |

|---|---|

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase | Gradient of Acetonitrile and Water with 0.1% Acetic Acid epa.gov |

| Flow Rate | 1.0 mL/min deswater.com |

| Detection | UV at 254 nm |

| Column Temperature | 40°C deswater.com |

Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive technique used to separate non-volatile mixtures. It is widely used to monitor the progress of a chemical reaction, identify compounds present in a mixture, and determine the purity of a substance.

For this compound, a standard silica (B1680970) gel plate (Silica Gel 60 F254) would serve as the stationary phase. The mobile phase, or eluent, would typically be a mixture of a moderately polar solvent like ethyl acetate (B1210297) and a non-polar solvent like hexane, with a small amount of acetic acid to ensure the carboxylic acid spot remains compact and does not streak. researchgate.net

After the plate is developed, the separated spots can be visualized. Because the thiazole ring is UV-active, the spot can be seen under a UV lamp at 254 nm as a dark area on the fluorescent background. Alternatively, the plate can be stained with a universal developing agent such as potassium permanganate (B83412) or iodine vapor, which reacts with the organic compound to produce a colored spot. nih.gov

Table 4: Typical TLC System for this compound Analysis

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel 60 F254 plate |

| Mobile Phase (Eluent) | Ethyl acetate / Hexane / Acetic Acid (e.g., 50:50:1 v/v/v) |

| Visualization | UV light (254 nm) or staining with potassium permanganate |

Investigation of Biological Activities and Underlying Molecular Mechanisms in Research Models

Antimicrobial Research

Thiazole (B1198619) derivatives are recognized for their broad-spectrum antimicrobial activities. Research into compounds structurally related to 2-(2-(Ethylthio)thiazol-4-yl)acetic acid has provided insights into their efficacy against a range of pathogenic microorganisms.

Studies have been conducted on derivatives, specifically [2-[2-(N, N-Disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl]acetic acid ethyl esters, to determine their antibacterial potential. The antimicrobial activities of these compounds were evaluated using the microbroth dilution technique. nih.govresearchgate.net The research involved testing against a panel of both Gram-positive and Gram-negative bacteria. nih.govresearchgate.net

Among the Gram-positive bacteria, activity was noted against Staphylococcus epidermidis and Staphylococcus aureus. nih.govresearchgate.net Certain derivatives showed notable minimum inhibitory concentrations (MIC) against S. epidermidis, with values as low as 62.5 mg/L. nih.govresearchgate.net The activity against S. aureus was less pronounced, with a reported MIC of 156 mg/L for one of the more active derivatives. nih.govresearchgate.net

The tested derivatives showed limited to no significant activity against the panel of Gram-negative bacteria, which included Escherichia coli, Klebsiella pneumoniae, and Pseudomonas aeruginosa, among others. nih.govresearchgate.net

Table 1: In Vitro Antibacterial and Antifungal Activity of this compound Derivatives Data extracted from studies on [2-[2-(N, N-Disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl]acetic acid ethyl esters. nih.govresearchgate.net

| Microorganism | Strain | Type | Minimum Inhibitory Concentration (MIC) (mg/L) |

| Staphylococcus epidermidis | ATCC 12228 | Gram-Positive | 62.5 - 312 |

| Staphylococcus aureus | ATCC 6538 | Gram-Positive | 156 |

| Escherichia coli | ATCC 8739 | Gram-Negative | > MIC values tested |

| Klebsiella pneumoniae | ATCC 4352 | Gram-Negative | > MIC values tested |

| Pseudomonas aeruginosa | ATCC 1539 | Gram-Negative | > MIC values tested |

| Candida albicans | ATCC 10231 | Fungus | 156 |

The antifungal properties of the aforementioned [2-[2-(N, N-Disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl]acetic acid ethyl esters were also investigated. nih.govresearchgate.net Testing was performed against the opportunistic fungal pathogen Candida albicans. nih.govresearchgate.net One of the synthesized derivatives demonstrated moderate activity, with a reported MIC value of 156 mg/L against C. albicans. nih.govresearchgate.net Other studies on different thiazole derivatives have also highlighted their potential as antifungal agents, particularly against various Candida species. nih.gov

In an effort to identify new antitubercular agents, certain derivatives, namely [2-[2-(N, N-disubstituted thiocarbamoyl-sulfanyl)acylamino] thiazol-4-yl]acetic acid ethyl esters, were evaluated for their activity against Mycobacterium tuberculosis H37Rv. nih.govresearchgate.net The evaluation was carried out using the BACTEC 460 radiometric system. nih.govresearchgate.net However, the preliminary results from these screenings indicated that all of the tested compounds were inactive against the tuberculosis-causing bacterium. nih.govresearchgate.net

The precise mechanism of antimicrobial action for this compound itself is not extensively detailed in the available literature. However, based on studies of related thiazole-containing compounds, several mechanisms can be proposed. For some antifungal thiazole derivatives, it is suggested that their mode of action may be linked to disruption of the fungal cell wall or cell membrane integrity. nih.gov Thioamide-containing compounds, which share some structural similarities, are known to be pro-drugs that are activated by microbial enzymes. nih.gov For instance, the flavin monooxygenase EtaA in Mycobacterium tuberculosis activates thioamides, leading to the inhibition of essential enzymes like enoyl-ACP reductase (InhA), which is crucial for mycolic acid synthesis. nih.gov It is plausible that thiazole derivatives could exert their antimicrobial effects by inhibiting critical bacterial enzymes or by disrupting cellular membranes, though further specific research is required to confirm the mechanism for this particular compound.

Anticancer and Antiproliferative Research

The thiazole nucleus is a key structural motif in a variety of compounds with demonstrated anticancer activity. This has prompted research into the antiproliferative effects of various thiazole derivatives in different cancer models.

While direct studies on the anticancer activity of this compound are limited, extensive research on structurally related thiazole and thiazolidinone derivatives highlights the potential of this chemical class. These compounds have been evaluated for their ability to inhibit the growth of various human cancer cell lines. nih.govresearchgate.netmdpi.com

For example, a study on new N-(5-methyl-4-phenylthiazol-2-yl)-2-(substituted thio)acetamides showed that certain derivatives possessed high anticancer potency. researchgate.net Specifically, a pyridin-2-yl derivative was found to be highly effective against C6 (rat glioma) and A549 (human lung carcinoma) cell lines. researchgate.net Another study on 2-[2-[4-Hydroxy-3-substituted benzylidene]hydrazinyl]-thiazole-4[5H]-ones demonstrated antiproliferative activity against MCF-7 (breast cancer) and HepG2 (liver cancer) cells. mdpi.com Furthermore, research into 2-arylbenzoxazole-5-acetic acid derivatives, which also feature an acetic acid moiety, found promising cytotoxic compounds against the MCF-7 breast cancer cell line. core.ac.uk These findings suggest that the thiazole ring system, often in combination with an acetic acid or acetamide (B32628) side chain, is a promising scaffold for the development of novel anticancer agents. core.ac.uknih.gov

Table 2: In Vitro Anticancer Activity of Selected Thiazole Derivatives This table presents data from various studies on compounds structurally related to this compound.

| Compound Class/Derivative | Cancer Cell Line | Activity Metric | Result | Reference |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(pyridin-2-ylthio)acetamide | C6 (Rat Glioma) | Not Specified | High Potency | researchgate.net |

| N-(5-methyl-4-phenylthiazol-2-yl)-2-(pyridin-2-ylthio)acetamide | A549 (Lung) | Not Specified | High Potency | researchgate.net |

| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazol-4[5H]-one | MCF-7 (Breast) | IC50 | Data indicates activity | mdpi.com |

| 2-(2-(4-Hydroxybenzylidene)hydrazinyl)thiazol-4[5H]-one | HepG2 (Liver) | IC50 | Data indicates activity | mdpi.com |

| 2-(3-benzyloxyphenyl)benzoxazole-5-acetic acid | MCF-7 (Breast) | IC50 | Promising Cytotoxicity | core.ac.uk |

| 2-(4-methoxyphenyl)benzoxazol-5-acetic acid | MCF-7 (Breast) | IC50 | Promising Cytotoxicity | core.ac.uk |

| Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate | HCT-15 (Colon) | IC50 | 4.5 µM | ajol.info |

| Diethyl 5-acetyl-4-methyl-6-(2-fluorophenylimino)-6H-thiopyran-2,3-dicarboxylate | MCF-7 (Breast) | IC50 | 7 µM | ajol.info |

| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide (B1230067) derivative | A-549 (Lung) | % Inhibition | up to 48% | mdpi.com |

Exploration of Apoptotic Pathways and Cell Cycle Modulation

There is currently no publicly available scientific literature that investigates the effect of this compound on apoptotic pathways or cell cycle modulation. While studies on other distinct acetic acid-related compounds have shown activities such as inducing apoptosis or causing cell cycle arrest in various research models, these findings cannot be attributed to this compound, for which specific data is absent.

Anti-inflammatory and Immunomodulatory Research

Similarly, the anti-inflammatory and immunomodulatory potential of this compound has not been documented in the available research.

No studies using in vitro models to assess the anti-inflammatory efficacy of this compound have been found. Research on other thiazole derivatives has indicated anti-inflammatory properties, but this specific compound remains uninvestigated in this context.

There is no available data from scientific investigations into the potential immunosuppressive effects of this compound.

Antioxidant Activity in Biochemical Assays

Similarly, a thorough search of scientific databases found no published studies that have evaluated the antioxidant activity of this compound through biochemical assays. Consequently, there is no data available on its capacity to scavenge free radicals or its reducing potential as measured by common antioxidant assays like the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, or the ferric reducing antioxidant power (FRAP) assay.

Due to the lack of available data, a data table for either ligand-protein interactions or antioxidant activity could not be generated.

Structure Activity Relationship Sar Studies of 2 2 Ethylthio Thiazol 4 Yl Acetic Acid Derivatives

Impact of Modifications to the Ethylthio Group on Biological Activity

The ethylthio group at the 2-position of the thiazole (B1198619) ring is a key determinant of the molecule's interaction with biological targets. Modifications to this group can significantly alter the compound's lipophilicity, steric profile, and electronic properties, thereby influencing its biological activity.

Research on related thiazole derivatives suggests that the nature of the substituent at this position can have a profound effect on potency. For instance, varying the length and branching of the alkyl chain, or replacing the ethyl group with other functionalities, can modulate the compound's activity.

Key Research Findings:

Alkyl Chain Length: Increasing or decreasing the length of the alkyl chain from the ethyl group can affect the van der Waals interactions within the binding pocket of a target protein.

Introduction of Polar Groups: Replacing the ethyl group with moieties containing polar functional groups, such as hydroxyl or amino groups, can alter the compound's solubility and potential for hydrogen bonding.

Aromatic Substituents: Substitution with aromatic rings can introduce potential for pi-stacking interactions, which may enhance binding affinity.

| Modification of Ethylthio Group | Observed Impact on Biological Activity (Hypothetical) | Rationale |

|---|---|---|

| Methylthio | Decreased Activity | Reduced hydrophobic interaction. |

| Propylthio | Slightly Increased Activity | Enhanced hydrophobic interaction. |

| Isopropylthio | Decreased Activity | Steric hindrance at the binding site. |

| Hydroxyethylthio | Variable Activity | Increased hydrophilicity, potential for new hydrogen bonds. |

| Phenylthio | Significantly Increased Activity | Potential for π-π stacking interactions. |

Role of the Thiazole Ring Substituents in Modulating Bioactivity

Studies on various thiazole derivatives have shown that introducing different groups at these positions can lead to significant changes in biological activity. ijper.org For example, the introduction of electron-donating or electron-withdrawing groups can alter the pKa of the molecule and its ability to participate in electronic interactions.

Key Research Findings:

Position 4 Substituents: The acetic acid side chain at position 4 is crucial for activity in many related compounds. Modifications here are discussed in the next section.

Position 5 Substituents: The introduction of small, lipophilic substituents at the 5-position can enhance activity by filling a hydrophobic pocket in the target enzyme or receptor. Conversely, bulky groups may lead to a loss of activity due to steric clash.

| Thiazole Ring Substituent (Position 5) | Observed Impact on Bioactivity (Hypothetical) | Rationale |

|---|---|---|

| -H (unsubstituted) | Baseline Activity | Reference compound. |

| -CH3 | Increased Activity | Fills a small hydrophobic pocket. |

| -Cl | Increased Activity | Favorable electronic and hydrophobic interactions. |

| -NH2 | Decreased Activity | Introduction of a polar group may be unfavorable for binding. |

| -Phenyl | Decreased Activity | Potential for steric hindrance. |

Influence of the Carboxylic Acid Side Chain Modifications on Biological Activity and Binding Affinity

Altering the length of the alkyl chain connecting the carboxylic acid to the thiazole ring, or converting the carboxylic acid to other functional groups like esters or amides, can modulate the compound's potency and pharmacokinetic properties. nih.gov

Key Research Findings:

Chain Length: The length of the linker between the thiazole ring and the carboxylic acid can affect the positioning of the acidic group within the binding site.

Esterification: Converting the carboxylic acid to an ester can increase lipophilicity and cell permeability, potentially acting as a prodrug that is hydrolyzed to the active acid in vivo.

Amidation: The formation of amides can introduce new hydrogen bonding opportunities and alter the charge distribution of the molecule.

| Carboxylic Acid Side Chain Modification | Impact on Binding Affinity (Hypothetical) | Rationale |

|---|---|---|

| -(CH2)COOH (Acetic acid) | High Affinity | Optimal positioning for ionic interaction. |

| -COOH (Directly attached) | Reduced Affinity | Suboptimal positioning of the carboxylate group. |

| -(CH2)2COOH (Propionic acid) | Reduced Affinity | Increased flexibility may lead to entropic penalty upon binding. |

| -(CH2)COOCH3 (Methyl ester) | Loss of ionic interaction, reduced affinity | Acts as a prodrug, inactive until hydrolyzed. |

| -(CH2)CONH2 (Amide) | Variable Affinity | Different hydrogen bonding pattern compared to the carboxylic acid. |

Stereochemical Considerations in SAR

While 2-(2-(ethylthio)thiazol-4-yl)acetic acid itself is achiral, the introduction of chiral centers through modification can lead to stereoisomers with different biological activities. Chirality can play a crucial role in the interaction of a molecule with its biological target, as enzymes and receptors are themselves chiral.

For example, if a substituent introduced on the ethylthio group or the acetic acid side chain creates a stereocenter, it is likely that one enantiomer will exhibit higher potency than the other. This is because one enantiomer may fit more precisely into the chiral binding site of the target protein.

Key Research Findings:

Enantiomeric Differentiation: In many cases, the biological activity of a chiral drug resides primarily in one enantiomer (the eutomer), while the other enantiomer (the distomer) is less active or may even contribute to side effects.

Diastereomeric Effects: When a second chiral center is introduced, the resulting diastereomers can have significantly different physical properties and biological activities.

While specific examples for this compound derivatives are not available, the general principles of stereochemistry in drug design suggest that if chiral derivatives were to be synthesized, a thorough evaluation of the individual stereoisomers would be necessary to identify the most active and selective agent.

Computational and Theoretical Studies of 2 2 Ethylthio Thiazol 4 Yl Acetic Acid and Its Analogs

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor, typically a protein or a nucleic acid. This technique is instrumental in understanding the binding mode of a ligand and in estimating its binding affinity. For 2-(2-(Ethylthio)thiazol-4-yl)acetic acid and its analogs, molecular docking simulations can be utilized to screen for potential biological targets and to elucidate the key interactions that govern their binding.

The process involves generating a three-dimensional structure of the ligand and the target receptor. The ligand is then placed in the binding site of the receptor in various conformations and orientations. A scoring function is used to evaluate the binding energy for each pose, and the pose with the lowest energy is considered the most likely binding mode. These simulations can reveal crucial interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions between the ligand and the amino acid residues of the target protein. For instance, docking studies on other thiazole (B1198619) derivatives have successfully identified key interactions with targets like tubulin and DNA gyrase.

Below is an illustrative data table showcasing the type of results that can be obtained from molecular docking studies of this compound and its analogs against a hypothetical protein target.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| This compound | -7.5 | TYR231, LYS120, SER234 | 2 |

| Analog A | -8.2 | TYR231, LYS120, ARG292 | 3 |

| Analog B | -6.9 | LYS120, SER234 | 1 |

| Analog C | -7.8 | TYR231, ARG292, SER234 | 2 |

This data is hypothetical and for illustrative purposes only.

Molecular Dynamics Simulations to Investigate Conformational Dynamics and Stability

Molecular dynamics (MD) simulations provide a dynamic picture of the interactions between a ligand and its target receptor over time. Unlike the static view offered by molecular docking, MD simulations can reveal the conformational changes that occur upon ligand binding and assess the stability of the ligand-receptor complex. For this compound and its analogs, MD simulations can validate the binding poses obtained from docking and provide a more accurate estimation of the binding free energy.

In an MD simulation, the atoms of the system (ligand, receptor, and solvent) are treated as classical particles, and their motions are governed by Newton's laws of motion. The simulation proceeds in a series of small time steps, and at each step, the forces on the atoms are calculated, and their positions and velocities are updated. By analyzing the trajectory of the simulation, various properties can be calculated, such as the root-mean-square deviation (RMSD) of the ligand and protein, which indicates the stability of the complex, and the root-mean-square fluctuation (RMSF) of the protein residues, which highlights flexible regions. Studies on other thiazole-based compounds have utilized MD simulations to confirm the stability of their binding to targets like the epidermal growth factor receptor (EGFR). nih.gov

The following table presents a conceptual summary of data that could be generated from MD simulations.

| System | Average RMSD (Ligand) (Å) | Average RMSD (Protein Backbone) (Å) | Key Stable Interactions |

| This compound - Target Complex | 1.2 | 1.5 | Hydrogen bond with TYR231 |

| Analog A - Target Complex | 1.0 | 1.4 | Hydrogen bonds with TYR231 and ARG292 |

| Analog B - Target Complex | 2.5 | 1.8 | Transient interactions |

| Analog C - Target Complex | 1.3 | 1.6 | Hydrophobic interactions with LEU288 |

This data is hypothetical and for illustrative purposes only.

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to investigate the electronic structure and properties of molecules. These methods can provide valuable insights into the reactivity, stability, and spectroscopic properties of this compound and its analogs. Density Functional Theory (DFT) is a widely used quantum chemical method that offers a good balance between accuracy and computational cost.

By performing quantum chemical calculations, various molecular descriptors can be obtained, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the chemical reactivity of a molecule. A smaller gap suggests that the molecule is more reactive. Other properties that can be calculated include the molecular electrostatic potential (MEP), which reveals the charge distribution and helps to identify sites for electrophilic and nucleophilic attack, and various thermodynamic parameters. Quantum chemical studies on thiazole derivatives have been used to understand their biotransformation and potential toxicity.

A representative table of quantum chemical descriptors is provided below.

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Dipole Moment (Debye) |

| This compound | -6.2 | -1.5 | 4.7 | 3.1 |

| Analog A | -6.5 | -1.8 | 4.7 | 3.5 |

| Analog B | -6.1 | -1.3 | 4.8 | 2.9 |

| Analog C | -6.3 | -1.6 | 4.7 | 3.3 |

This data is hypothetical and for illustrative purposes only.

Quantitative Structure-Activity Relationship (QSAR) and Comparative Molecular Similarity Index Analysis (CoMSIA) Modeling

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models can then be used to predict the activity of new, unsynthesized compounds. 2D-QSAR models use descriptors derived from the two-dimensional structure of the molecules, such as molecular weight and logP, while 3D-QSAR methods, like Comparative Molecular Similarity Index Analysis (CoMSIA), use descriptors derived from the three-dimensional structure.

In a CoMSIA study, a set of aligned molecules is placed in a 3D grid, and at each grid point, the steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields of the molecules are calculated. These field values are then used as descriptors to build a QSAR model. The results of a CoMSIA study are often visualized as contour maps, which indicate the regions where modifications to the molecular structure are likely to increase or decrease the biological activity. QSAR and CoMSIA studies have been successfully applied to various series of thiazole derivatives to guide the design of more potent compounds. researchgate.net

The following table summarizes the statistical parameters of a hypothetical QSAR model.

| Model Type | R² | Q² | Predicted R² | Key Descriptors |

| 2D-QSAR | 0.78 | 0.65 | 0.72 | LogP, Molecular Refractivity, Kier's Shape Index |

| 3D-QSAR (CoMSIA) | 0.92 | 0.81 | 0.88 | Steric, Electrostatic, and Hydrophobic Fields |

This data is hypothetical and for illustrative purposes only.

Predictive Modeling of Pharmacological Targets

Predictive modeling of pharmacological targets involves the use of computational methods to identify the most likely biological targets for a given compound. These methods can be ligand-based or structure-based. Ligand-based methods compare the properties of the query compound to those of known active compounds, while structure-based methods, such as inverse docking, involve docking the query compound against a library of potential protein targets.

For this compound and its analogs, these predictive models can help to prioritize experimental testing and to identify potential new therapeutic applications. The thiazole nucleus is a common scaffold in many clinically used drugs with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects. nih.gov By analyzing the structural features of this compound and comparing them to known pharmacophores, it is possible to generate a list of predicted targets.

An illustrative table of potential pharmacological targets is shown below.

| Predicted Target | Therapeutic Area | Rationale |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory | Structural similarity to known COX-2 inhibitors |

| Tumor Necrosis Factor-alpha (TNF-α) | Anti-inflammatory | Thiazole scaffold present in some TNF-α modulators |

| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Thiazole derivatives are known to inhibit EGFR |

| DNA Gyrase | Antibacterial | Thiazole core is found in some DNA gyrase inhibitors |

This data is hypothetical and for illustrative purposes only.

Academic and Research Applications in Chemical Biology and Medicinal Chemistry

Utility as a Molecular Scaffold for New Chemical Entity (NCE) Discovery

The thiazole (B1198619) ring is considered a "privileged scaffold" in medicinal chemistry due to its presence in a wide array of approved drugs and natural products. The 2-(2-(Ethylthio)thiazol-4-yl)acetic acid structure serves as an excellent molecular scaffold for the discovery of New Chemical Entities (NCEs). Its core components—the thiazole ring, the acetic acid side chain, and the ethylthio group—provide multiple points for chemical diversification.

Researchers can systematically modify these positions to create a library of new compounds with potentially diverse pharmacological activities. For instance, the acetic acid moiety can be converted to esters or amides, the ethylthio group can be altered in length or replaced with other substituents, and the thiazole ring itself can be further functionalized. This approach has been used to develop compounds targeting various diseases. For example, derivatives of rhodanine-3-acetic acid, which share a similar structural motif, have been investigated for their anticancer and antimicrobial properties. researchgate.net Similarly, scaffolds based on 2-(thiophen-2-yl)acetic acid have been used as a platform to develop inhibitors of microsomal prostaglandin (B15479496) E synthase-1 (mPGES-1), a target for anti-inflammatory and cancer therapies. nih.gov The structural features of this compound make it a promising template for generating novel inhibitors for a range of biological targets.

Development as Biochemical Probes for Cellular Pathways

Biochemical probes are essential tools for elucidating the function of proteins and interrogating cellular pathways. A molecule like this compound can be chemically modified to serve as a biochemical probe. By attaching a reporter group, such as a fluorescent dye or a biotin (B1667282) tag, to the core scaffold, researchers can create molecules capable of tracking biological processes in real-time.

For example, a fluorescently-labeled version of a thiazole-based compound could be used to visualize its localization within living cells, identify its molecular targets, and monitor changes in cellular states. The development of fluorescent probes for detecting specific biological molecules, such as biothiols and hydrogen sulfide (B99878), highlights the feasibility of this approach. nih.gov These probes are designed with a reactive site that triggers a change in fluorescence upon interaction with the target molecule, enabling sensitive detection. The this compound scaffold, with its modifiable carboxylic acid group, is well-suited for the attachment of such reporter elements, potentially leading to novel probes for studying enzyme activity or receptor binding. The development of such tools is a key aspect of high-throughput screening assays designed to identify inhibitors of specific biological interactions. dovepress.com

Role as Key Intermediates in the Synthesis of Other Bioactive Molecules (e.g., Cephalosporins)

One of the most significant applications of 2-(thiazol-4-yl)acetic acid derivatives is their role as key intermediates in the synthesis of semi-synthetic cephalosporin (B10832234) antibiotics. google.com The side chain at the C-7 position of the cephalosporin nucleus is a primary determinant of the antibiotic's spectrum of activity and stability against bacterial β-lactamase enzymes. The (2-aminothiazol-4-yl)acetyl group, a close structural relative of the subject compound, is a critical component of many third and fourth-generation cephalosporins.

The synthesis involves activating the acetic acid moiety of the thiazole derivative, often by converting it into a more reactive form like a thioester. patsnap.com This activated side chain is then coupled with the core cephalosporin nucleus, such as 7-aminocephalosporanic acid (7-ACA), to form the final antibiotic. This modular approach allows for the production of a wide range of cephalosporins with tailored properties.

Table 1: Examples of Cephalosporin Antibiotics with Thiazole-based Side Chains

| Cephalosporin | Generation | Key Structural Feature |

| Cefotaxime | Third | Contains a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido side chain. google.com |

| Ceftriaxone | Third | Features a 7-[[2-(2-amino-4-thiazolyl)-2-(methoxyimino)acetyl]amino] side chain. google.com |

| Cefepime | Fourth | Incorporates a (Z)-2-(2-aminothiazol-4-yl)-2-(methoxyimino)acetamido group. google.com |

| Cefixime | Third | Possesses a 7β-[(Z)-2-(2-aminothiazol-4-yl)-2-(carboxymethoxyimino)acetamido] structure. nih.gov |

This table is interactive. Click on the headers to sort the data.

Analysis of Patent Literature and Academic Intellectual Property Landscape

The intellectual property landscape surrounding thiazole acetic acid derivatives is extensive, underscoring their commercial and scientific importance. A review of patent literature reveals a strong focus on the processes for synthesizing these compounds and their application as intermediates for antibiotics. nih.govnih.gov Patents frequently claim novel, more efficient, or greener synthetic routes for producing these key building blocks.

For example, patents describe methods for preparing (2-aminothiazol-4-yl)-acetic acid hydrochloride in a stable, high-purity form to be used in cephalosporin synthesis. google.com Other patents cover specific reactive intermediates, such as thioester derivatives of thiazolyl acetic acid, which are designed to improve the efficiency of the coupling reaction with the cephalosporin core. patsnap.comgoogle.com The intellectual property in this area is held by a variety of pharmaceutical and chemical manufacturing companies, reflecting the broad industrial use of these compounds. The patent activity highlights the ongoing innovation in process chemistry aimed at reducing costs and improving the yields of these valuable synthetic intermediates.

Table 2: Summary of Patent Focus Areas for Thiazole Acetic Acid Derivatives

| Patent Focus Area | Description | Representative Application |

| Synthesis Processes | Novel methods for the preparation of thiazole acetic acid and its derivatives, often focusing on yield, purity, and stability. google.com | Industrial-scale production of antibiotic precursors. |

| Reactive Intermediates | Claims on specific activated forms of the molecule, such as thioesters or acid chlorides, designed for efficient coupling reactions. patsnap.comgoogle.com | Synthesis of semi-synthetic cephalosporins. |

| Final Bioactive Compounds | Patents protecting the final drug molecules that incorporate the thiazole acetic acid scaffold as a key structural component. google.com | Novel cephalosporin antibiotics. |

| New Medical Uses | Claims related to the discovery of new therapeutic applications for compounds built upon the thiazole scaffold. | Development of drugs for non-infectious diseases. |

This table is interactive. Click on the headers to sort the data.

Design of Targeted Libraries for High-Throughput Screening in Research Settings

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of thousands to millions of compounds against a specific biological target. nih.gov The design of compound libraries for HTS is crucial for its success. The this compound scaffold is an ideal starting point for creating a "targeted" or "focused" library.

A targeted library is a collection of compounds designed around a common chemical scaffold that is known or predicted to interact with a particular class of biological targets, such as kinases or proteases. By systematically varying the substituents on the thiazole ring and the acetic acid side chain of this compound, chemists can generate a diverse set of molecules with a high potential for biological activity. This approach increases the probability of finding a "hit" compared to screening a completely random collection of compounds. nih.gov The resulting hits can then serve as the starting point for lead optimization, where their potency, selectivity, and pharmacokinetic properties are improved through further chemical modification. The use of HTS to screen libraries of small heterocyclic molecules has successfully identified potent inhibitors for various disease targets. researchgate.net

Emerging Research Perspectives and Future Directions

Exploration of Novel Synthetic Pathways and Catalytic Approaches

While the classical Hantzsch thiazole (B1198619) synthesis remains a fundamental method for creating the thiazole ring, modern chemistry is continuously seeking more efficient, sustainable, and versatile synthetic routes. bepls.comnih.gov The synthesis of 2-(2-(Ethylthio)thiazol-4-yl)acetic acid and its derivatives could benefit significantly from these emerging methodologies.

Future research will likely focus on:

Microwave-Assisted Synthesis: This technique has been shown to improve yields and drastically reduce reaction times for thiazole derivatives, offering a more cost-effective and environmentally friendly alternative to conventional heating methods. nih.govacs.org

Novel Catalytic Systems: The use of eco-friendly and recyclable catalysts is a key aspect of green chemistry. bepls.com Research into catalysts like p-toluenesulfonic acid (PTSA) or 1,4-diazabicyclo[2.2.2]octane (DABCO) for thiazole synthesis could lead to more sustainable production methods. bepls.com

| Synthetic Approach | Key Advantages | Potential Application for this compound |

|---|---|---|

| Microwave-Assisted Synthesis | Reduced reaction times, improved yields, cost-effective. nih.govacs.org | Rapid and efficient synthesis of the core thiazole structure. |

| One-Pot Reactions | Simplified procedures, less waste, higher efficiency. nih.gov | Streamlined assembly of the final compound from basic precursors. |

| Green Catalysts (e.g., DABCO) | Eco-friendly, recyclable, safe to handle. bepls.com | Sustainable manufacturing processes with reduced environmental impact. |

Comprehensive Target Identification and Validation beyond Current Findings

The biological activity of thiazole derivatives is vast, with various compounds reported to inhibit a range of protein targets implicated in diseases like cancer and neurodegenerative disorders. nih.gov For this compound, a key future direction is to move beyond currently known interactions and perform comprehensive screening to identify and validate novel biological targets.

Research efforts in this area will likely involve screening against diverse panels of enzymes and receptors. Thiazole-based compounds have shown inhibitory activity against several key protein families, suggesting promising avenues for investigation. mdpi.comnih.govfrontiersin.org

| Potential Target Class | Examples | Relevance |

|---|---|---|

| Protein Kinases | EGFR, VEGFR-2, PI3K, mTOR. mdpi.comrsc.org | Crucial regulators of cell growth and proliferation; key targets in oncology. nih.gov |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE). nih.gov | Implicated in the pathology of Alzheimer's disease. |

| Sirtuins | SIRT2. nih.gov | Involved in cellular regulation and linked to cancer and neurodegeneration. nih.gov |

| Metabolic Enzymes | Human Lactate Dehydrogenase A (hLDHA). frontiersin.org | Plays a role in cancer cell metabolism. frontiersin.org |

Investigation of Multi-Target Modulators Based on the Thiazole Acetic Acid Scaffold

The complexity of diseases such as cancer and Alzheimer's disease often involves the deregulation of multiple biological pathways. nih.govmdpi.com This has led to a growing interest in developing multi-target-directed ligands (MTDLs)—single compounds designed to interact with several targets simultaneously. mdpi.com The thiazole acetic acid scaffold is an excellent platform for developing such modulators.

By strategically modifying the structure of this compound, it may be possible to design derivatives that exhibit a balanced inhibitory profile against multiple disease-relevant targets. For example, researchers have successfully created thiazole derivatives that dually inhibit enzymes like EGFR and VEGFR-2 for anticancer effects or both acetylcholinesterase and β-amyloid aggregation for Alzheimer's disease. rsc.orgnih.gov Future work will focus on the rational design of such compounds, combining the thiazole acetic acid core with other pharmacophores to achieve desired multi-target activity. mdpi.comrsc.org

Application of Advanced Spectroscopic Techniques for In-Depth Characterization

The precise characterization of any novel compound is fundamental to understanding its properties and behavior. For this compound and its future derivatives, a suite of advanced spectroscopic techniques is essential for structural confirmation and purity assessment. mdpi.comarxiv.org

Standard techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are crucial for elucidating the exact structure of the molecule, confirming the connectivity of atoms and the presence of specific functional groups. mdpi.comrsc.orgarxiv.org For example, ¹H NMR spectra would be expected to show characteristic signals for the protons on the thiazole ring, the ethyl group, and the acetic acid methylene (B1212753) group.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides a highly accurate molecular weight, confirming the elemental composition of the synthesized compound. mdpi.com

Infrared (IR) Spectroscopy: This technique is used to identify the presence of key functional groups, such as the carbonyl (C=O) group of the acetic acid. mdpi.com

Beyond these standard methods, more advanced techniques like X-ray crystallography can provide definitive three-dimensional structural information, revealing details about bond angles and intermolecular interactions that influence the compound's physical and biological properties. researchgate.netnih.gov Other advanced methods, such as X-ray absorption near-edge structure (XANES) synchrotron analyses, can offer deeper insights into the electronic properties of these molecules. researchgate.netnih.gov

Integration with Systems Biology and Omics Approaches for Holistic Understanding

To fully grasp the biological impact of a compound like this compound, it is necessary to look beyond its interaction with a single target. Systems biology offers a holistic approach by analyzing the complex network of interactions within a biological system. mdpi.comfrontiersin.org

By integrating high-throughput "omics" data, researchers can build a comprehensive picture of how the compound affects cellular processes:

Transcriptomics: Measures changes in gene expression to identify which cellular pathways are activated or suppressed by the compound.

Proteomics: Analyzes changes in the levels and modifications of proteins, providing a direct view of the compound's impact on cellular machinery.

Metabolomics: Studies the changes in small-molecule metabolites, offering insights into the compound's effects on cellular metabolism.

Applying these approaches can help to understand the complete mechanism of action, identify potential off-target effects, and discover novel biomarkers to track the compound's activity. mdpi.comfrontiersin.org This integrated, multi-omics strategy is becoming essential for modern drug discovery and development. numberanalytics.com

Addressing Research Challenges in Heterocyclic Compound Development

The development of novel heterocyclic compounds like this compound is not without its difficulties. Researchers face several significant challenges that must be addressed to translate promising molecules into effective therapeutic agents. rroij.com

Key challenges include:

Synthetic Complexity: The synthesis of complex heterocyclic molecules can be difficult, often requiring multiple steps and challenging reaction conditions, which can lead to the formation of unwanted byproducts. rroij.com

Understanding Structure-Activity Relationships (SAR): Elucidating how specific structural modifications affect a compound's biological activity is a critical and iterative process that guides the optimization of lead compounds. rsc.org

Drug Resistance: A major hurdle in treating infectious diseases and cancer is the emergence of drug resistance. rsc.org A key goal in developing new thiazole derivatives is to create agents that can overcome existing resistance mechanisms. rsc.org

Predicting Properties: Accurately predicting the physicochemical and pharmacokinetic properties of new compounds remains challenging and often requires a combination of advanced computational models and experimental validation. rroij.com

Overcoming these challenges requires an interdisciplinary approach, combining innovations in synthetic chemistry, computational modeling, and biological screening to guide the rational design of new and improved thiazole-based compounds.

常见问题

Basic: What are the recommended methods for synthesizing 2-(2-(Ethylthio)thiazol-4-yl)acetic acid and confirming its structure?

Answer:

The synthesis of thiazole-acetic acid derivatives typically involves heating thiazole precursors with reactive intermediates like chloroacetic acid. For example, analogous compounds (e.g., 2-(5-(hydroxy(phenyl)methyl)-4-R-4H-1,2,4-triazole-3-yl)thio)acetic acids) are synthesized by reacting triazol-3-thiones with chloroacetic acid under reflux conditions . Post-synthesis, purification via recrystallization and structure confirmation using thin-layer chromatography (TLC) and IR-spectrophotometry are critical. For thiazole derivatives, elemental analysis and mass spectrometry (MS) are also employed to verify molecular integrity .

Basic: What are the key physical/chemical properties and storage conditions for this compound?

Answer:

While direct data on the target compound is limited, analogous thiazole-acetic acids exhibit:

These properties suggest sensitivity to temperature and light, necessitating inert storage environments.

Advanced: How can researchers optimize the synthesis of metal complexes or salts derived from this compound?

Answer:

Metal salt formation involves reacting the free acid with metal sulfates (e.g., Fe(II), Cu(II), Zn(II)) in stoichiometric ratios. For example, sodium/potassium salts are prepared by neutralizing the acid with NaOH/KOH, followed by adding metal sulfates to the solution. Organic salts (e.g., piperidine or morpholine derivatives) are synthesized in ethanol via acid-base reactions . Optimization requires pH control and solvent selection (e.g., ethanol for organic bases, aqueous media for inorganic salts) to maximize yield .

Advanced: What analytical techniques are effective for purity assessment and structural elucidation?

Answer:

- Purity: High-performance liquid chromatography (HPLC-DAD) is preferred for quantifying active ingredients in salts .

- Structural Confirmation: Use a combination of IR (to identify functional groups like -SH or -COOH), MS (for molecular weight), and NMR (for stereochemical details). Elemental analysis ensures stoichiometric ratios in metal complexes .

Advanced: What strategies enhance the pharmacological activity of this compound via thiazole ring modification?

Answer:

- Substituent Introduction: Introduce electron-withdrawing groups (e.g., halogens) at the thiazole 2-position to improve metabolic stability .

- Bioisosteric Replacement: Replace the ethylthio group with morpholine or piperidine moieties to enhance solubility and target binding .

- Prodrug Design: Convert the acetic acid group to ethyl esters for improved membrane permeability, as seen in glucokinase activators .

Advanced: How can contradictory spectral data during characterization be resolved?

Answer:

Cross-validate using complementary techniques:

- TLC vs. HPLC: Use TLC for rapid purity checks and HPLC-DAD for quantitative analysis .

- IR vs. NMR: Resolve ambiguities in functional group assignments (e.g., -SH vs. -OH) by comparing IR peaks with NMR proton environments .

- Elemental Analysis: Confirm empirical formulas to rule out impurities .

Basic: What safety and regulatory considerations apply to handling this compound?

Answer:

- Safety: Wear PPE (gloves, goggles) due to potential skin/eye irritation. Refer to SDS guidelines for similar compounds (e.g., 2-(4-methyl-1,3-thiazol-5-yl)acetic acid), which recommend proper ventilation and spill containment .

- Regulatory: Classified under R53 (may cause long-term aquatic toxicity) in the EU; comply with REACH and CLP regulations .

Advanced: What in vitro/in vivo models evaluate its biological activity?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。